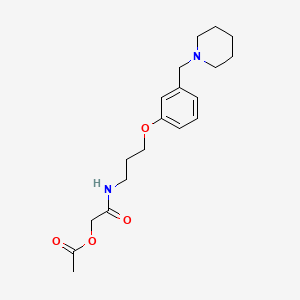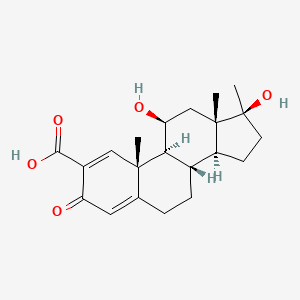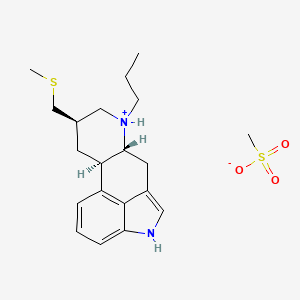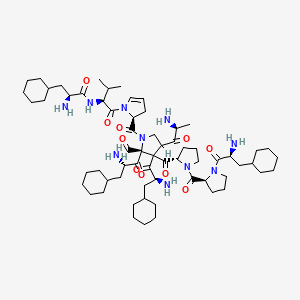
6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide
Übersicht
Beschreibung
6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide, also known as PF-01247324, is a compound that has been shown to prevent native tetrodotoxin-resistant (TTX-R) currents in human dorsal root ganglion (DRG) neurons .
Molecular Structure Analysis
The molecular formula of this compound is C13H10Cl3N3O . The InChI string is InChI=1S/C13H10Cl3N3O/c1-18-13(20)10-3-2-7(12(17)19-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,19)(H,18,20) . The compound has a molecular weight of 330.6 g/mol .Physical And Chemical Properties Analysis
The compound is a white to beige powder . It is soluble in DMSO at 20 mg/mL . The compound has a molecular weight of 330.6 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Treatment of Multiple Sclerosis Symptoms
PF-01247324 has been studied for its potential in treating symptoms of Multiple Sclerosis (MS). It has been found to reverse cerebellar deficits in a mouse model of MS . The compound is a subtype-selective Nav1.8 blocker and its oral administration has shown significant improvements in motor coordination and cerebellar-like symptoms .
Pain Management
PF-01247324 is a novel, selective, and orally bioavailable Nav1.8 channel blocker. It has been highlighted as an important molecular target for the design of low MW blockers for the treatment of chronic pain . The compound has shown to attenuate nociception and sensory neuron excitability .
Treatment of Diastolic Calcium Sparks
PF-01247324 has been found to significantly reduce diastolic Ca 2+ sparks in atrial control iPSC CMs . This suggests a potential application in the treatment of conditions related to calcium ion dysregulation .
Wirkmechanismus
Target of Action
PF-01247324 primarily targets the Nav1.8 sodium channels . These channels, although normally restricted to peripheral somatosensory neurons, are upregulated in certain conditions such as multiple sclerosis .
Mode of Action
PF-01247324 acts as a blocker for the Nav1.8 channels . It inhibits native tetrodotoxin-resistant (TTX-R) currents in human dorsal root ganglion (DRG) neurons . The compound shows selectivity for Nav1.8 channels, with 50-fold selectivity over recombinantly expressed TTX-R hNav1.5 channels and 65-100-fold selectivity over TTX-sensitive (TTX-S) channels .
Biochemical Pathways
The Nav1.8 channels contribute significantly to the late Na+ current, which in turn influences the diastolic sarcoplasmic reticulum Ca2+ leak in human atrial cardiomyocytes . By blocking Nav1.8, PF-01247324 reduces this proarrhythmogenic leak .
Pharmacokinetics
PF-01247324 is orally bioavailable . It is administered by oral gavage at 1000 mg/kg . The compound demonstrates drug-like pharmacokinetic properties that are amenable for preclinical studies and is predicted to be suitable for clinical studies . It is 91% bioavailable in the rat following oral dosing, with a Tmax of approximately 0.5 hours and a low clearance with primarily hepatic metabolic pathways .
Result of Action
The administration of PF-01247324 leads to significant improvements in motor coordination and cerebellar-like symptoms in mice . It reduces excitability in both rat and human DRG neurons and also alters the waveform of the action potential . In vivo experiments in rodents demonstrated efficacy in both inflammatory and neuropathic pain models .
Action Environment
The action of PF-01247324 can be influenced by the environment in which it is administered. For instance, in the experimental autoimmune encephalomyelitis (EAE) model, PF-01247324 was effective in reversing cerebellar deficits . .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3N3O/c1-18-13(20)10-3-2-7(12(17)19-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIUHDCRVYDAEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470208 | |
| Record name | 6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide | |
CAS RN |
875051-72-2 | |
| Record name | 6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















